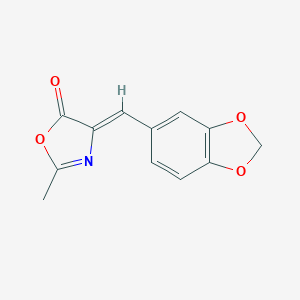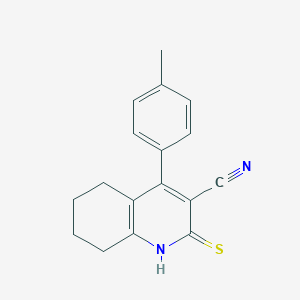
2-Methyl-4-piperonylidene-2-oxazoline-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-piperonylidene-2-oxazoline-5-one, commonly referred to as MPO, is a heterocyclic organic compound with a molecular formula of C11H9NO2. It is a yellow, crystalline substance that is used in various scientific research applications, primarily in the field of biochemistry.
Mécanisme D'action
MPO works by binding to specific molecules or proteins within a biological system, causing them to emit a fluorescent signal. This signal can then be detected and measured, providing valuable information about the biological process being studied.
Biochemical and Physiological Effects:
MPO has been shown to have minimal effects on the biochemical and physiological processes of living organisms. It is considered to be a non-toxic compound and is safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPO is its high sensitivity and selectivity for specific molecules or proteins. This makes it an ideal tool for studying complex biological processes. However, its fluorescent signal can be affected by various environmental factors, such as pH and temperature, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of MPO in scientific research. One area of interest is the development of new fluorescent probes based on MPO, which could have improved sensitivity and selectivity. Another area of interest is the use of MPO in live-cell imaging, which could provide valuable insights into the dynamics of biological processes in real-time. Additionally, MPO could be used in the development of new diagnostic tools for various diseases, such as cancer and Alzheimer's disease.
In conclusion, 2-Methyl-4-piperonylidene-2-oxazoline-5-one is a valuable tool for scientific research, particularly in the field of biochemistry. Its unique fluorescence properties make it an ideal candidate for studying complex biological processes, and its non-toxic nature makes it safe for use in laboratory experiments. With continued research, MPO has the potential to contribute to the development of new diagnostic tools and therapies for various diseases.
Méthodes De Synthèse
MPO can be synthesized through the reaction of piperonal and methylamine, followed by oxidation with potassium permanganate. This method has been widely used in the laboratory for the preparation of MPO.
Applications De Recherche Scientifique
MPO has been extensively studied for its potential use as a fluorescent probe in biological systems. Its unique fluorescence properties make it an ideal candidate for studying various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
Propriétés
Formule moléculaire |
C12H9NO4 |
|---|---|
Poids moléculaire |
231.2 g/mol |
Nom IUPAC |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H9NO4/c1-7-13-9(12(14)17-7)4-8-2-3-10-11(5-8)16-6-15-10/h2-5H,6H2,1H3/b9-4- |
Clé InChI |
YIPBMFCRAFHCPQ-WTKPLQERSA-N |
SMILES isomérique |
CC1=N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)O1 |
SMILES |
CC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O1 |
SMILES canonique |
CC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B242181.png)
![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)




![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)
![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)




![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)